REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:22])[C:7]([C:15]3[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=3)=[C:8]([CH:12]([CH3:14])[CH3:13])[O:9]2)=[CH:4][CH:3]=1.[Br:23]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[NH2:1][C:2]1[C:11]([Br:23])=[C:10]2[C:5]([C:6](=[O:22])[C:7]([C:15]3[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=3)=[C:8]([CH:12]([CH3:13])[CH3:14])[O:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C2C(C(=C(OC2=C1)C(C)C)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
After stirring for 20 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the mixture is partitioned between water (150 ml) and ethyl acetate (50 ml)
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Type
|
WASH
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Details
|
The organic phase is washed with brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by evaporation in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C(C(=C(OC2=C1Br)C(C)C)C1=CC=C(C=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |